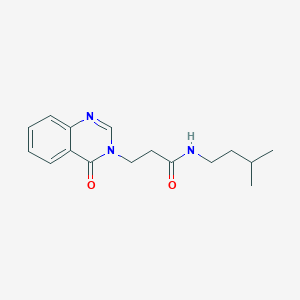
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a chemical compound commonly known as BIBX 1382. It is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). BIBX 1382 has been widely studied for its potential use in cancer treatment due to its ability to block the EGFR signaling pathway, which is often overactive in cancer cells.
作用機序
BIBX 1382 is a selective and potent inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
BIBX 1382 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. BIBX 1382 has also been shown to inhibit the growth of tumor xenografts in animal models.
実験室実験の利点と制限
One advantage of using BIBX 1382 in lab experiments is its potency and selectivity. It is a highly specific inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase, which reduces the risk of off-target effects. However, one limitation of using BIBX 1382 in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of BIBX 1382. One area of research is the development of more potent and selective inhibitors of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. Another area of research is the investigation of the potential use of BIBX 1382 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of BIBX 1382 in the treatment of other diseases, such as inflammatory disorders, is an area of interest for future research.
合成法
The synthesis method for BIBX 1382 involves several steps. The first step is the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-acetylbenzoic acid. The second step is the reaction of 2-acetylbenzoic acid with 2-amino-3-methylbutanol to form N-(3-methylbutyl)-2-acetylbenzamide. The third step is the reaction of N-(3-methylbutyl)-2-acetylbenzamide with phosgene to form N-(3-methylbutyl)-2-chloroacetylbenzamide. The final step is the reaction of N-(3-methylbutyl)-2-chloroacetylbenzamide with 2-amino-4-oxo-3(4H)-quinazoline to form BIBX 1382.
科学的研究の応用
BIBX 1382 has been extensively studied for its potential use in cancer treatment. The N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. BIBX 1382 blocks the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
特性
IUPAC Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)7-9-17-15(20)8-10-19-11-18-14-6-4-3-5-13(14)16(19)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOGKOYZRYRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)

![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
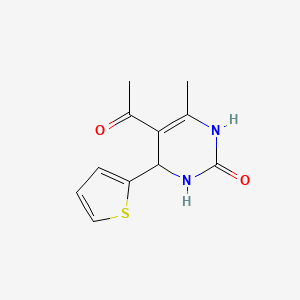
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
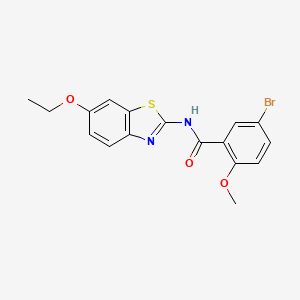
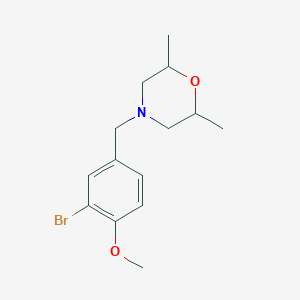
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
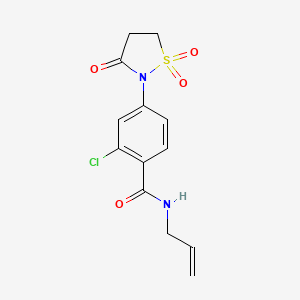
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)
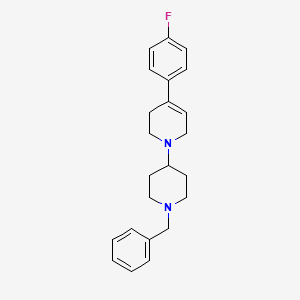
![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)